molecular formula C21H18FN3O3S B2813492 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)picolinamide CAS No. 1207003-61-9

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)picolinamide

Cat. No.: B2813492
CAS No.: 1207003-61-9
M. Wt: 411.45
InChI Key: HWFISRNHZBVKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)picolinamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a picolinamide group, and a 4-fluorophenylsulfonyl group . These groups are common in many pharmaceuticals and biologically active compounds.

Scientific Research Applications

Organocatalytic Enantioselective Syntheses

One study details the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines through BINOL-phosphoric acid-catalyzed asymmetric Pictet-Spengler reactions. This methodology was applied to synthesize natural products and synthetic drugs, showcasing the compound's importance in synthesizing biologically active molecules (Elma Mons et al., 2014).

Molecular Binding and Inhibition Studies

Research comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) identified interactions crucial for enhanced inhibitory potency. This work highlights the role of specific molecular interactions in enzyme inhibition, potentially guiding the design of new therapeutic agents (G. L. Grunewald et al., 2006).

Synthesis of Bioactive Molecules

Another study focused on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate. This research underscores the compound's utility in generating bioactive molecules with potential antimicrobial properties (D. B. Janakiramudu et al., 2017).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-16-7-10-18(11-8-16)29(27,28)25-13-3-4-15-6-9-17(14-20(15)25)24-21(26)19-5-1-2-12-23-19/h1-2,5-12,14H,3-4,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFISRNHZBVKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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